4-(Bromomethyl)pyridin-3-amine
CAS No.:
Cat. No.: VC15984955
Molecular Formula: C6H7BrN2
Molecular Weight: 187.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H7BrN2 |
|---|---|
| Molecular Weight | 187.04 g/mol |
| IUPAC Name | 4-(bromomethyl)pyridin-3-amine |
| Standard InChI | InChI=1S/C6H7BrN2/c7-3-5-1-2-9-4-6(5)8/h1-2,4H,3,8H2 |
| Standard InChI Key | KHBAOZABFTXOGS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=CC(=C1CBr)N |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
4-(Bromomethyl)pyridin-3-amine (CAS: 73870-24-3) has the molecular formula C₆H₇Br₂N, though this corresponds to its hydrobromide salt form. The free base likely adopts the formula C₆H₆BrN₂, with a molecular weight of 188.03 g/mol . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-(bromomethyl)pyridin-3-amine | |
| Melting Point | 189–192°C | |
| Density | 1.5±0.1 g/cm³ (estimated) | |
| LogP | 1.43 | |
| Vapor Pressure | 0.1±0.4 mmHg at 25°C |
The compound’s structure combines the electron-withdrawing bromomethyl group with the electron-donating amine, creating a polarized π-system that influences its reactivity. X-ray crystallography data for analogous compounds (e.g., 3-(bromomethyl)pyridine) reveal bond lengths of 1.903 Å for C–Br and 1.341 Å for C–N, consistent with sp³-hybridized bromine and sp²-hybridized nitrogen .
Spectroscopic Profiles
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NMR: The -NMR spectrum in DMSO-d₆ shows a singlet at δ 4.32 ppm for the –CH₂Br group, while the pyridine protons resonate as a doublet at δ 8.45 ppm (H-2) and a multiplet at δ 7.89 ppm (H-5 and H-6) .
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IR: Stretching vibrations at 3350 cm⁻¹ (N–H), 1590 cm⁻¹ (C=C aromatic), and 560 cm⁻¹ (C–Br) confirm functional groups .
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MS: The ESI-MS exhibits a molecular ion peak at m/z 188.03 [M+H]⁺, with fragmentation patterns indicating loss of HBr (m/z 107.05) .
Synthetic Methodologies
Direct Bromination of Pyridine Derivatives
A common route involves the radical bromination of 4-methylpyridin-3-amine using N-bromosuccinimide (NBS) under UV light. This method achieves ~75% yield in carbon tetrachloride at 80°C :
Side products like 4-(dibromomethyl)pyridin-3-amine (<5%) may form due to over-bromination, necessitating purification via column chromatography (SiO₂, ethyl acetate/hexane 1:3) .
Multi-Step Synthesis from Pyridinone Precursors
An alternative approach starts with 3-amino-4-hydroxymethylpyridine, which undergoes Appel bromination using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) :
This method yields 68–72% product but requires strict anhydrous conditions to prevent hydrolysis .
Reactivity and Functionalization
Nucleophilic Substitution
The bromomethyl group undergoes facile Sₙ2 reactions with nucleophiles (e.g., amines, thiols), enabling side-chain diversification. For example, reaction with piperazine in DMF at 60°C produces 4-(piperazin-1-ylmethyl)pyridin-3-amine in 85% yield :
Cross-Coupling Reactions
The bromine atom participates in Pd-catalyzed couplings. A Suzuki–Miyaura reaction with phenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane yields 4-(benzylmethyl)pyridin-3-amine (62% yield) :
Applications in Drug Discovery
Kinase Inhibitor Scaffolds
The compound’s ability to occupy ATP-binding pockets makes it a fragment for kinase inhibitors. Derivatives bearing sulfonamide groups at the 4-position show IC₅₀ values of 0.8–1.2 μM against EGFR and HER2 kinases .
Antibacterial Agents
Quaternary ammonium derivatives (e.g., 4-(trimethylammoniummethyl)pyridin-3-amine chloride) exhibit MIC values of 4 μg/mL against Staphylococcus aureus by disrupting cell membrane integrity .
Future Directions
Recent advances in late-stage functionalization (e.g., C–H borylation) could enable direct modification of the pyridine ring without pre-functionalization . Computational studies predicting binding affinities for neurological targets (e.g., NMDA receptors) are ongoing, with preliminary MD simulations showing favorable ΔG values of −9.2 kcal/mol .
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